Metolachlor-d11

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

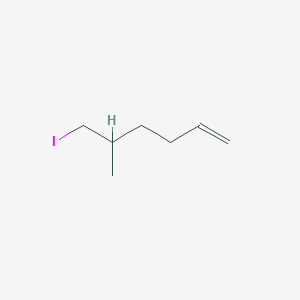

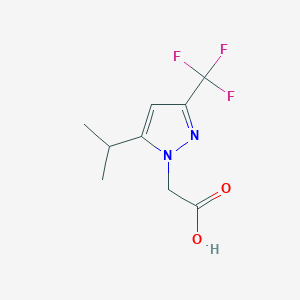

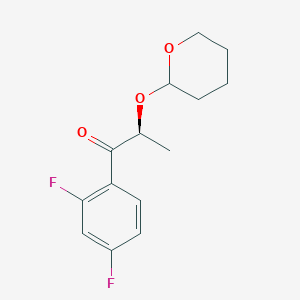

Metolachlor-d11: is a deuterated form of metolachlor, a widely used herbicide belonging to the chloroacetanilide family. It is primarily used in agricultural settings to control broadleaf weeds and grasses in crops such as maize, soybeans, and sorghum . The deuterated version, this compound, is often used in scientific research for analytical purposes, particularly in isotope dilution mass spectrometry (IDMS) due to its similar physical properties to the non-labeled compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Metolachlor-d11 is synthesized by incorporating deuterium atoms into the metolachlor molecule. The process typically involves the deuteration of 2-ethyl-6-methylaniline, followed by condensation with methoxy acetone to form an imine. This imine is then hydrogenated to produce the secondary amine, which is subsequently acetylated with chloroacetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high isotopic purity and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and isotopic composition .

Analyse Chemischer Reaktionen

Types of Reactions: Metolachlor-d11 undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in an alcoholic solvent.

Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: Metolachlor-d11 is used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). This technique helps in the accurate quantification of metolachlor in environmental samples, ensuring precise measurements by compensating for matrix effects .

Biology: In biological research, this compound is used to study the metabolic pathways and degradation products of metolachlor in various organisms. This helps in understanding the environmental fate and impact of the herbicide .

Medicine: While not directly used in medicine, this compound’s role in environmental monitoring indirectly contributes to public health by ensuring that herbicide residues in food and water are within safe limits .

Industry: In the agricultural industry, this compound is used to develop and validate analytical methods for detecting metolachlor residues in crops and soil. This ensures compliance with regulatory standards and helps in the safe application of the herbicide .

Wirkmechanismus

Metolachlor-d11, like its non-deuterated counterpart, inhibits the synthesis of very long-chain fatty acids (VLCFAs) in plants. This inhibition occurs through the disruption of elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are essential enzymes in the gibberellin pathway . The disruption of these enzymes prevents cell division and elongation, leading to the death of susceptible weeds .

Vergleich Mit ähnlichen Verbindungen

S-Metolachlor: A stereoisomer of metolachlor with higher herbicidal activity.

Acetochlor: Another chloroacetanilide herbicide with a similar mode of action.

Alachlor: A related herbicide used for controlling annual grasses and broadleaf weeds.

Uniqueness: Metolachlor-d11’s uniqueness lies in its deuterated nature, which makes it an invaluable tool in analytical chemistry. Its similar physical properties to metolachlor allow it to be used as an internal standard in IDMS, providing accurate and reliable quantification of metolachlor in various matrices .

Eigenschaften

Molekularformel |

C15H22ClNO2 |

|---|---|

Molekulargewicht |

294.86 g/mol |

IUPAC-Name |

2-chloro-N-(1-methoxypropan-2-yl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i1D3,2D3,5D2,6D,7D,8D |

InChI-Schlüssel |

WVQBLGZPHOPPFO-ZPOKHESBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(C(C)COC)C(=O)CCl)C([2H])([2H])[2H])[2H] |

Kanonische SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)

![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)

![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)

![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)